
1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea is a useful research compound. Its molecular formula is C16H20N4OS and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Synthesis and Molecular Interaction
Studies have explored the synthesis and properties of pyrimidine derivatives, including urea-based compounds similar to 1-(4-Methylpyrimidin-2-yl)-3-(3-(p-tolylthio)propyl)urea. For instance, the synthesis of isoglycosyluracils and isoglycosyl-2-thiouracils from glycosylureas and glycosylthioureas showcases the compound's potential in creating nucleoside analogs with unique properties, which could have implications in medicinal chemistry and drug design (Sano, 1962).
Hydrogen Bonding and Molecular Dynamics
The compound's ability to engage in hydrogen bonding has been noted, with studies on pyrid-2-yl ureas showing conformational isomers influenced by hydrogen bonding, impacting the compound's interactions with biomolecules such as cytosine (Chien et al., 2004). This highlights its potential in understanding molecular interactions and designing molecules with specific binding capabilities.
Supramolecular Chemistry
Research on ureidopyrimidones highlights their strong dimerization capabilities through quadruple hydrogen bonding, suggesting applications in supramolecular chemistry for building complex molecular assemblies (Beijer et al., 1998). This property is significant for the development of novel materials and nanotechnology applications.
Reaction Mechanisms and Derivatives Synthesis
Investigations into the reaction mechanisms of pyrimidine derivatives with isocyanates and isothiocyanates offer insights into the synthesis of novel compounds with potential biological activities (Yamanaka et al., 1979). These studies contribute to the broader understanding of chemical reactivity and the development of synthetic methodologies.
Herbicide Development
The conformational study of related urea compounds in solutions for herbicide applications demonstrates the importance of molecular structure in determining herbicidal activity, providing a basis for the design of environmentally friendly and efficient agrochemicals (Zheng-ming, 2004).
特性
IUPAC Name |
1-[3-(4-methylphenyl)sulfanylpropyl]-3-(4-methylpyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12-4-6-14(7-5-12)22-11-3-9-18-16(21)20-15-17-10-8-13(2)19-15/h4-8,10H,3,9,11H2,1-2H3,(H2,17,18,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIXKAWVZZQXMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CC(=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
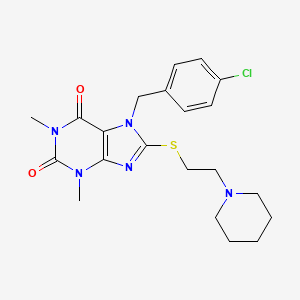
![2,6-difluoro-N-{[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]methyl}benzamide](/img/structure/B2366251.png)
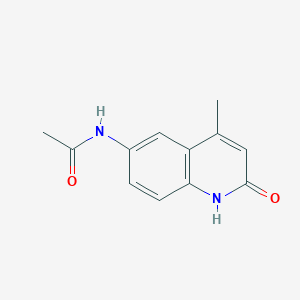
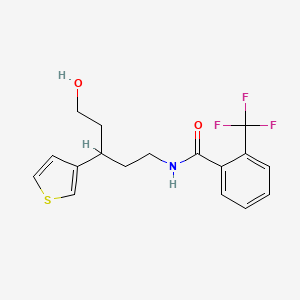
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methoxy]-6-methylpyridazine](/img/structure/B2366254.png)
![N-(3,4-dimethylphenyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2366255.png)
![4-allyl-N-isopropyl-1,5-dioxo-2-(2-oxo-2-(phenethylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2366256.png)
![2-(2-chlorophenyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2366257.png)
![(1S,2S,4R,6R)-6-Aminobicyclo[2.2.2]octan-2-ol](/img/structure/B2366259.png)
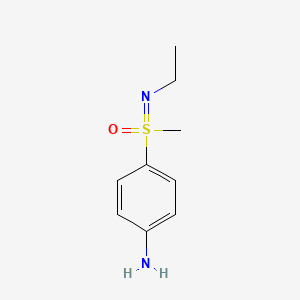
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B2366262.png)
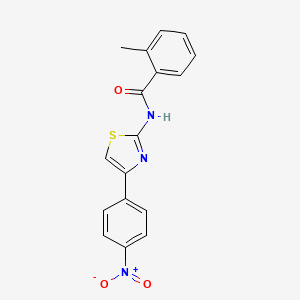
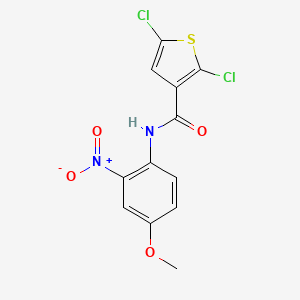
![2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2366272.png)
